![molecular formula C19H21FN4O2 B4510454 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-2-pyridinylbutanamide](/img/structure/B4510454.png)
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-2-pyridinylbutanamide
Vue d'ensemble
Description
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-2-pyridinylbutanamide, commonly known as FPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 392.47 g/mol.
Mécanisme D'action
FPOP reacts with solvent-exposed amino acid residues in proteins, primarily targeting methionine, histidine, and tyrosine residues. The reaction between FPOP and amino acid residues results in the formation of a covalent adduct, which can be detected and analyzed using mass spectrometry. The rate of FPOP labeling is dependent on the solvent accessibility of the amino acid residues, providing information on protein conformation and protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein dynamics. FPOP labeling has been shown to have minimal effects on protein stability and enzymatic activity. The biochemical and physiological effects of FPOP have been extensively studied, and it has been shown to be a safe and effective labeling reagent for studying protein structure and dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
FPOP has several advantages as a labeling reagent, including its high labeling efficiency, low reactivity towards amino acid residues, and minimal effects on protein structure and function. FPOP labeling is also compatible with mass spectrometry, making it a valuable tool for studying protein structure and dynamics. However, FPOP has some limitations, including its limited labeling efficiency towards certain amino acid residues and its potential for non-specific labeling.
Orientations Futures
FPOP has several potential future directions, including its use in drug discovery and development. FPOP can be used as a tool for identifying protein-ligand interactions and protein folding pathways, providing valuable information for drug discovery and development. FPOP can also be used to study protein-protein interactions, providing insights into disease mechanisms and potential therapeutic targets. In addition, FPOP can be used to study protein dynamics in living cells, providing a better understanding of cellular processes and disease mechanisms. Further research is needed to explore the full potential of FPOP in various scientific research fields.
Applications De Recherche Scientifique
FPOP has been used in various scientific research fields, including proteomics, structural biology, and biophysics. FPOP can be used as a labeling reagent to study protein structure and dynamics. FPOP reacts with solvent-exposed amino acid residues in proteins, providing information on protein conformation and protein-protein interactions. FPOP has also been used to study protein-ligand interactions and protein folding pathways. In addition, FPOP can be used as a tool for drug discovery and development.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-11-13-24(14-12-23)19(26)9-8-18(25)22-17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWDULXMVSLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510373.png)
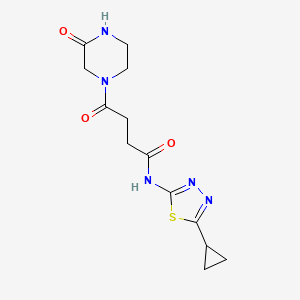
![3-{1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4510388.png)
![6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4510408.png)


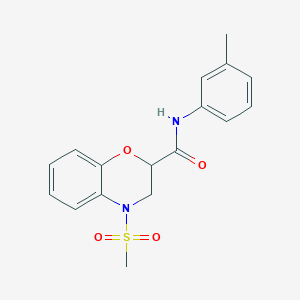
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4510424.png)
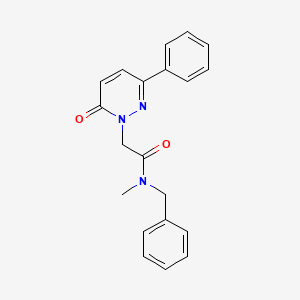
![2,3-dihydro-5H-[1,4]dioxepino[6,5-c]quinolin-5-one](/img/structure/B4510436.png)
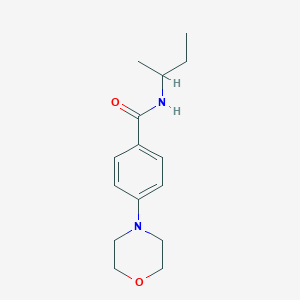
![N-(3-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510448.png)
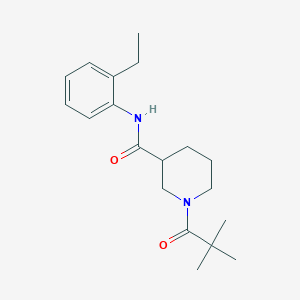
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510486.png)